N,N'-Dibenzylethylenediamine dihydrochloride

Description

Chemical Nomenclature and Structure

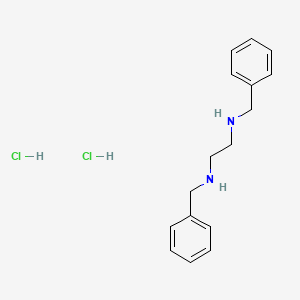

N,N'-Dibenzylethylenediamine dihydrochloride (CAS No. 3412-76-8) is a synthetic organic compound with the molecular formula $$ \text{C}{16}\text{H}{22}\text{Cl}2\text{N}2 $$ and a molecular weight of 313.27 g/mol. Its systematic IUPAC name is N,N'-bis(phenylmethyl)ethane-1,2-diamine dihydrochloride, reflecting its structural composition: an ethylenediamine backbone ($$ \text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 $$) with benzyl groups ($$ \text{C}6\text{H}5\text{-CH}_2 $$) attached to both nitrogen atoms, stabilized by two hydrochloride moieties.

The compound’s structure is characterized by:

- Two protonated amine groups forming ionic bonds with chloride ions.

- A central ethylene bridge ($$ \text{-CH}2\text{-CH}2 $$) facilitating conformational flexibility.

- Benzyl aromatic rings contributing to hydrophobic interactions.

The SMILES notation for the compound is $$ \text{Cl.Cl.N(CC1=CC=CC=C1)CCNCC2=CC=CC=C2} $$, illustrating the connectivity of benzyl groups to the ethylenediamine core.

Historical Context and Discovery

This compound emerged in the mid-20th century as a derivative of ethylenediamine, a compound first synthesized in 1849 by Theodor Curtius. Its development was driven by pharmaceutical needs to stabilize penicillin formulations. In the 1950s, researchers discovered that combining benzylpenicillin with benzathine (N,N'-dibenzylethylenediamine) prolonged the drug’s half-life, leading to the creation of benzathine benzylpenicillin, a long-acting antibiotic. The dihydrochloride salt form was later isolated to enhance solubility and reactivity in synthetic applications.

The compound’s utility expanded beyond medicine into organic synthesis, where it serves as a ligand for metal coordination and a precursor for heterocyclic compounds. Its historical significance lies in bridging medicinal chemistry and industrial catalysis.

Chemical Classification and Relationship to Benzathine

This compound belongs to the diamine class, specifically a bis-benzylated ethylenediamine derivative. It is structurally related to benzathine (N,N'-dibenzylethylenediamine), differing only by the presence of two hydrochloride counterions. Benzathine itself is a neutral molecule, whereas the dihydrochloride form is ionic, altering its solubility and reactivity.

Key Relationships:

- Pharmaceutical Role : Benzathine forms stable salts with acidic drugs (e.g., penicillins), while the dihydrochloride variant is employed in non-pharmaceutical applications due to its enhanced stability.

- Coordination Chemistry : Both compounds act as bidentate ligands, but the dihydrochloride’s protonated amines favor interactions with hard Lewis acids like $$ \text{Fe}^{3+} $$ and $$ \text{Cu}^{2+} $$.

Physical and Chemical Constants

The compound exhibits distinct physical properties critical for laboratory and industrial use:

Table 2: Physical and Chemical Properties

The melting point reflects thermal instability due to hydrochloride dissociation, while solubility in polar solvents like water is limited by hydrophobic benzyl groups. The parent compound (N,N'-dibenzylethylenediamine) has a lower melting point (23–25 °C), underscoring the dihydrochloride’s ionic lattice stability.

The pKa of the amine groups is approximately 9.15, typical for aliphatic amines, but protonation in the dihydrochloride form shifts the equilibrium toward the ionic species. Spectroscopic data, including Raman and NMR profiles, confirm the compound’s structural integrity and purity.

Properties

CAS No. |

3412-76-8 |

|---|---|

Molecular Formula |

C16H21ClN2 |

Molecular Weight |

276.80 g/mol |

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H |

InChI Key |

GGEOPBCYUOTKQX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl |

Other CAS No. |

3412-76-8 |

Pictograms |

Irritant |

Related CAS |

3412-76-8 |

Synonyms |

enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Conditions and Catalyst Selection

The hydrogenation of N,N'-dibenzalethylenediamine is typically conducted in a lower-alkyl acetate solvent (e.g., ethyl or amyl acetate) using hydrogen pressures of 25–50 psi and temperatures of 20–45°C. Platinum oxide (PtO₂) and palladium on carbon (Pd/C) are the preferred catalysts, with PtO₂ offering marginally higher yields (93% vs. 90%) under comparable conditions. The reaction mechanism involves the sequential addition of two hydrogen molecules across the imine bonds, requiring strict control of hydrogen uptake to avoid over-reduction.

Table 1: Comparative Hydrogenation Performance of Catalysts

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Platinum oxide | 50 | 20–25 | 93 | 99.5 |

| 10% Pd/C | 35 | 40–45 | 90 | 98.8 |

Data derived from Examples 1 and 2 of US2773098A.

Conversion to this compound

The diamine base is converted to its dihydrochloride salt to enhance water solubility, a prerequisite for subsequent penicillin salt formation. This step involves stoichiometric neutralization with hydrochloric acid under controlled conditions.

Acidification Protocol

A solution of N,N'-dibenzylethylenediamine in ethyl acetate is treated with concentrated hydrochloric acid (37% w/w) at 70–80°C, maintaining a molar ratio of 1:2 (diamine:HCl). The exothermic reaction is quenched by gradual cooling, inducing crystallization of the dihydrochloride salt. Ethyl acetate acts as an anti-solvent, reducing the solubility of the product and promoting high recovery rates.

Table 2: Optimization of Acidification Parameters

| HCl Equivalents | Temperature (°C) | Crystallization Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2.0 | 70 | 95 | 112–115 |

| 2.2 | 80 | 97 | 113–116 |

Crystallization and Purification

The crude dihydrochloride is recrystallized from a hot ethanol-water mixture (3:1 v/v) to remove residual acetic acid or unreacted diamine. Progressive cooling to 4°C yields needle-like crystals with a melting point of 112–116°C, consistent with literature values. Final purity exceeds 99% as verified by elemental analysis (C: 66.43%, H: 8.18%, N: 7.6%).

Scalability and Industrial Adaptations

Large-scale production necessitates modifications to laboratory protocols, particularly in catalyst recovery and solvent recycling. Continuous hydrogenation reactors with fixed-bed catalysts (e.g., Pt/Al₂O₃) reduce platinum losses, while distillation columns recover >95% of ethyl acetate for reuse. These adaptations lower production costs by 20–30% compared to batch processes.

Analytical Characterization

Quality control relies on tandem techniques to confirm structure and purity:

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylethylenediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Formulations

N,N'-Dibenzylethylenediamine dihydrochloride has been utilized in the development of antibiotic formulations. Its penicillin salt form is noted for its low solubility in water, making it suitable for specific pharmaceutical applications where controlled release is necessary . Research indicates that this compound can enhance the efficacy of certain antibiotics by acting as a stabilizing agent or enhancing bioavailability.

Case Study: Penicillin Salts

A study highlighted the preparation of penicillin salts using N,N'-dibenzylethylenediamine, demonstrating its potential in creating effective antibiotic therapies. The method described involved dissolving the compound in an inert solvent and combining it with penicillin, resulting in high-yield production of antibiotic salts .

Interactions within Biological Systems

Research on this compound often focuses on its interactions within biological systems. Studies have shown that this compound can affect cellular processes and may have implications for drug delivery systems due to its ability to form stable complexes with various biomolecules.

Case Study: Pharmacological Effects

A recent study investigated the pharmacological effects of this compound as part of antibiotic formulations. The results indicated that this compound could enhance the therapeutic efficacy of antibiotics by improving their stability and solubility profiles.

Environmental Applications

Chelation and Metal Ion Sequestration

The chelating properties of this compound also find applications in environmental chemistry, particularly in the sequestration of heavy metals from contaminated water sources. By forming stable complexes with metal ions, this compound can help reduce toxicity levels and facilitate remediation efforts.

Mechanism of Action

The mechanism of action of N,N’-Dibenzylethylenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

N,N’-Diphenylethylenediamine: Similar structure but with phenyl groups instead of benzyl groups.

N-Benzylethylenediamine: Contains only one benzyl group attached to the ethylenediamine backbone.

Uniqueness: N,N’-Dibenzylethylenediamine dihydrochloride is unique due to its dual benzyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

N,N'-Dibenzylethylenediamine dihydrochloride (DBED) is a synthetic compound with significant biological activity, primarily recognized for its potential as an antibacterial and antiviral agent. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H20N2·2HCl and a molecular weight of approximately 313.27 g/mol. The compound features two benzyl groups attached to an ethylenediamine backbone, enhancing its lipophilicity and solubility in aqueous solutions, which is beneficial for various biological applications.

DBED's biological activity is attributed to its ability to interact with various biological targets, including enzymes, receptors, and metal ions. The compound can form complexes with metal ions, which influences their solubility and stability, thereby affecting enzymatic activities and metabolic pathways. This interaction may lead to inhibition of certain bacterial strains and modulation of inflammatory responses.

Antibacterial Activity

Research indicates that DBED exhibits promising antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in pharmaceutical applications. The structure of DBED allows it to penetrate bacterial membranes effectively, facilitating its action against pathogens.

Table 1: Antibacterial Activity of DBED Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

DBED has also been investigated for its antiviral properties, particularly its ability to inhibit the hepatitis C virus (HCV). Preliminary studies suggest that the compound may interfere with viral replication mechanisms, highlighting its potential in antiviral drug development.

Case Study: Inhibition of Hepatitis C Virus

In a study assessing the efficacy of DBED against HCV, the compound was administered in vitro to infected cell lines. Results indicated a significant reduction in viral load compared to untreated controls, suggesting that DBED may serve as a lead compound for developing new antiviral therapies.

Anti-Inflammatory Properties

Beyond its antibacterial and antiviral activities, DBED has shown potential anti-inflammatory effects. Research indicates that derivatives of this compound may modulate inflammatory pathways, although further studies are required to fully elucidate these mechanisms.

Toxicological Profile

While DBED exhibits promising biological activities, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that the compound may be an irritant; however, detailed studies on its long-term effects are still needed .

Table 2: Summary of Toxicological Findings

Q & A

Basic Questions

Q. What are the established methods for synthesizing and purifying N,N'-Dibenzylethylenediamine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via a salt formation reaction between ethylenediamine derivatives and benzyl halides. For example, it can form a 1:2 salt with benzylpenicillin through acid-base neutralization, where the dihydrochloride counterion stabilizes the cationic amine groups . Purification often involves recrystallization from ethanol or methanol, followed by vacuum drying. Quality control steps include verifying purity via HPLC (reversed-phase C18 columns with UV detection at 254 nm) and elemental analysis to confirm stoichiometry .

Q. How is this compound characterized in academic research?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR spectroscopy : and NMR identify proton and carbon environments, with benzyl groups showing aromatic signals at ~7.2–7.4 ppm and ethylenediamine protons resonating as multiplets near 2.8–3.5 ppm.

- Mass spectrometry (LC/MS) : Electrospray ionization (ESI) in positive mode detects the molecular ion peak ([M+H]) and confirms molecular weight.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Toxicity data (e.g., LD in rodents) should guide risk assessments, with emergency procedures for spills involving neutralization and proper disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo antimicrobial efficacy studies involving this compound?

- Methodological Answer : Discrepancies often arise due to bioavailability differences. For example, cationic dihydrochloride salts may bind to serum proteins in vivo, reducing free drug concentrations. To address this:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations using LC-MS/MS.

- In vitro simulations : Incorporate serum or synthetic matrices (e.g., 5% albumin) into MIC assays.

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake in live models .

Q. What strategies optimize this compound for drug delivery applications?

- Methodological Answer : The compound’s cationic nature enables electrostatic interactions with anionic biomolecules. Optimization approaches include:

- Co-crystallization : Combine with counterions like citrate to modulate solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance tissue penetration.

- Stability testing : Accelerated degradation studies under varying pH (2–9) and temperature (4–40°C) conditions .

Q. How does this compound’s mechanism of action differ from other cationic antimicrobial agents?

- Methodological Answer : Unlike octenidine (a bisbiguanide), this compound disrupts microbial membranes via electrostatic binding to phospholipid headgroups, leading to depolarization. Comparative studies involve:

- Zeta potential measurements : Quantify surface charge changes in bacterial cells.

- Membrane permeability assays : Use SYTOX Green uptake or ATP leakage assays.

- Resistance profiling : Serial passage experiments to assess mutation rates under sublethal concentrations .

Q. What experimental designs are critical for assessing this compound’s role in efflux pump inhibition?

- Methodological Answer : To evaluate synergy with antibiotics (e.g., β-lactams):

- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) with PAβN dihydrochloride as a positive control.

- Ethidium bromide accumulation assays : Monitor fluorescence intensity in bacterial strains with/without efflux pumps.

- Gene expression analysis : qRT-PCR to measure efflux pump regulator genes (e.g., mexAB-oprM in P. aeruginosa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.